25-Desacetylrifapentine is a metabolite of the antibiotic drug rifapentine. [, , , ] It is classified as an ansamycin antibiotic, specifically a rifamycin derivative. [, ] Within scientific research, 25-Desacetylrifapentine serves as a valuable tool for investigating the activity and mechanism of action of rifamycin antibiotics against various Mycobacterium species, including Mycobacterium tuberculosis. [, , ]
25-Desacetylrifapentine is a significant metabolite of rifapentine, a drug primarily used in the treatment of tuberculosis. This compound is characterized by the removal of an acetyl group from rifapentine, leading to its unique pharmacological properties. The compound's structure and activity contribute to its classification as an antibiotic with specific efficacy against Mycobacterium tuberculosis.
25-Desacetylrifapentine is synthesized in the body as a metabolic byproduct of rifapentine, which is administered as a prodrug. Rifapentine itself is derived from rifampicin, a well-known antibiotic. The conversion to 25-desacetylrifapentine occurs through enzymatic processes in the liver and other tissues, where cytochrome P450 enzymes play a crucial role in the deacetylation process.
In terms of chemical classification, 25-desacetylrifapentine belongs to the class of ansamycin antibiotics. It is structurally related to rifampicin and rifabutin, sharing similar mechanisms of action but differing in their pharmacokinetic profiles and spectrum of activity against various bacterial strains.
The synthesis of 25-desacetylrifapentine can be achieved through various chemical methods, typically involving the deacetylation of rifapentine. This can be done using hydrolytic conditions or through enzymatic reactions facilitated by specific hydrolases or esterases.
The molecular formula for 25-desacetylrifapentine is . Its structure features multiple functional groups typical of ansamycin antibiotics, including a complex bicyclic core structure that is essential for its biological activity.
This detailed structural information aids in understanding how 25-desacetylrifapentine interacts with bacterial targets.
25-desacetylrifapentine can participate in several chemical reactions:
These reactions are critical for understanding the compound's reactivity and potential modifications that could enhance its pharmacological properties.
The mechanism of action for 25-desacetylrifapentine involves inhibition of bacterial DNA-dependent RNA polymerase. By binding to this enzyme, it disrupts RNA synthesis, ultimately leading to bacterial cell death. This mechanism is similar to that observed with other ansamycin antibiotics but may vary slightly due to structural differences.
Research indicates that 25-desacetylrifapentine retains significant antibacterial activity against various strains of Mycobacterium tuberculosis and has been shown to have a minimum inhibitory concentration comparable to that of rifampicin and rifabutin .
Relevant studies have provided quantitative data on these properties which aid in formulating effective dosages for clinical use.
25-Desacetylrifapentine (CAS 79039-56-8) is a pharmacologically active metabolite of the antitubercular drug rifapentine. Its molecular formula is C45H62N4O11, with a molecular weight of 834.99 g/mol [4] [5] [7]. The compound features a complex polycyclic structure characteristic of rifamycin derivatives, centered around a naphthoquinone chromophore fused to a long aliphatic ansa chain (Fig. 1). The critical structural modification distinguishing it from rifapentine is the absence of an acetyl group (–COCH3) at the C25 position of the ansa chain, resulting in a free hydroxyl group [4] [9].
The stereochemical configuration includes multiple chiral centers inherent to the rifamycin scaffold. The ansa bridge connecting C29 and C15 positions adopts specific helical conformations essential for ribosomal RNA polymerase binding. The C3 position carries the functional iminomethyl group linked to a 4-cyclopentylpiperazinyl moiety, which remains intact during metabolism. Crystallographic studies confirm that deacetylation at C25 does not alter the overall three-dimensional arrangement but increases molecular polarity due to the exposed hydroxyl group [1] [7]. The InChIKey (LPUNEQQTZOWCNO-WEOUFWGLSA-N) and SMILES strings (available in PubChem) encode this stereochemical complexity [6].
Table 1: Identifier Summary for 25-Desacetylrifapentine
Identifier Type | Value |
---|---|
CAS Number | 79039-56-8 |
Molecular Formula | C45H62N4O11 |
Molecular Weight | 834.99 g/mol |
IUPAC Name | (7S,9E,11S,12S,13S,14R,15R,16R,17S,18S,19E,21E)-26-[(E)-[(4-cyclopentylpiperazin-1-yl)imino]methyl]-2,13,15,17,27,29-hexahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-8,30-dioxa-24-azatetracyclo[23.3.1.1⁴,⁷.0⁵,²⁸]triaconta-1(29),2,4,9,19,21,25,27-octaene-6,23-dione |
InChIKey | LPUNEQQTZOWCNO-WEOUFWGLSA-N |
UNII | 29A0K44SJO |
25-Desacetylrifapentine is a dark orange-to-brown crystalline solid with limited solubility in aqueous solutions. It shows slight solubility in chloroform and methanol but is insoluble in water, consistent with its hydrophobic polycyclic framework [5] [7]. The compound exhibits a melting point of 178–180°C and a predicted boiling point of 974.1±65.0°C. Its density is estimated at 1.36±0.1 g/cm³, and the predicted pKa is 4.82±0.70, indicating weak acidic character likely from the C1/C8 phenolic hydroxyls or the C25 secondary alcohol [5] [7].
Stability studies highlight significant light sensitivity, necessitating storage at –20°C in opaque containers to prevent photodegradation [5] [7]. The free hydroxyl group at C25 enhances hydrogen-bonding capacity compared to rifapentine, moderately increasing hydrophilicity. This structural change reduces plasma protein binding (93%) relative to rifapentine (98%), elevating the free fraction available for antimicrobial activity [2]. Analytical quantification via LC-MS/MS demonstrates stability in plasma for ≤24 hours at 4°C but mandates freezing for long-term storage [2].
Table 2: Key Physicochemical Properties of 25-Desacetylrifapentine
Property | Value | Conditions/Notes |
---|---|---|
Physical State | Solid | Dark orange to dark brown crystals |
Melting Point | 178–180°C | — |
Predicted Boiling Point | 974.1 ± 65.0 °C | — |
Density | 1.36 ± 0.1 g/cm³ | Predicted |
Solubility | Slight in chloroform, methanol | Insoluble in water |
pKa | 4.82 ± 0.70 | Predicted |
Protein Binding | 93% | Human plasma [2] |
Storage Conditions | –20°C, protected from light | Light-sensitive [5] [7] |
Deacetylation at the C25 position differentiates 25-desacetylrifapentine from rifapentine (C47H64N4O12), reducing molecular weight by 42 Da (acetyl group mass). This modification diminishes overall lipophilicity, evidenced by a 5% reduction in plasma protein binding (93% vs. 98% for rifapentine) [2] [9]. Among rifamycins, the metabolite retains the critical ansa-bridge and piperazinyliminomethyl group necessary for binding bacterial RNA polymerase. However, the free hydroxyl at C25 alters interactions with binding pockets, slightly reducing antimicrobial potency: MIC values against Mycobacterium tuberculosis are 0.125–0.25 µg/mL for 25-desacetylrifapentine versus 0.03–0.06 µg/mL for rifapentine [2] [8].
Structurally, all rifamycins share the naphthoquinone core but differ in substituents:
Despite lower intrinsic activity, 25-desacetylrifapentine exhibits additive effects with rifapentine in vitro (fractional inhibitory concentration index: 0.5–1.25), contributing up to 38% of the parent drug’s total activity in tuberculosis regimens [2] [8]. This synergy arises from preserved binding to bacterial RNA polymerase, though with altered kinetics due to the polar C25 hydroxyl. Pharmacokinetic studies show higher metabolite-to-parent ratios for rifapentine (67–85%) than for rifampicin (4–38%) or rifabutin (6–18%), amplifying its pharmacological role [8] [9].
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7